Mitotic Arrest Potency: Vindesine Exhibits Superior Growth Inhibition and Metaphase Blockade in L1210 Leukemia Cells
A direct comparative study in L1210 leukemia cells demonstrated that vindesine is the most potent among the three clinical vinca alkaloids for inhibiting cell growth and inducing mitotic arrest [1]. At a concentration of 1 µM, vindesine induced a significantly higher percentage of cells arrested in mitosis and yielded a stronger growth inhibition profile compared to vincristine and vinblastine [1].
| Evidence Dimension | Mitotic Arrest Potency and Growth Inhibition |
|---|---|
| Target Compound Data | Most potent for inhibiting growth and arresting cells in mitosis (qualitative ranking) |
| Comparator Or Baseline | Vincristine (less potent) and Vinblastine (least potent) |
| Quantified Difference | Vindesine > Vincristine > Vinblastine in potency for mitotic arrest; Vindesine-treated cells had cAMP levels several times higher than controls after 1-hr hormone exposure, whereas vinblastine- and vincristine-treated cells were not different from controls |
| Conditions | L1210 murine leukemia cells; drug concentration 1 µM; measured by microscopy and flow cytofluorimetry |
Why This Matters
For researchers modeling leukemic cell cycle arrest, vindesine provides a stronger mitotic block phenotype than vincristine or vinblastine at equivalent concentrations, enabling more robust assay signals.
- [1] Howard SM, Theologides A, Sheppard JR. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells. Cancer Res. 1980 Aug;40(8 Pt 1):2695-700. PMID: 6248211. View Source
